molecular formula C19H16ClN3O2 B5646466 N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5646466
M. Wt: 353.8 g/mol
InChI Key: FDONEGJAEZZVLG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds similar to N-allyl-2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves starting materials such as acetic acid derivatives and substituted benzoyl chlorides, as seen in the synthesis of related oxadiazole compounds. These processes can include the formation of 1,3,4-oxadiazole derivatives through various synthetic routes, demonstrating the versatility and complexity of synthesizing such compounds (Ravinaik et al., 2021).

Molecular Structure Analysis Molecular structure analysis often involves the characterization of newly synthesized compounds using techniques like X-ray crystallography, NMR, and IR spectroscopy. For related compounds, structural analyses include determining the crystal packing, hydrogen bonding, and other intermolecular interactions, contributing to the understanding of their chemical behavior (Saeed et al., 2020).

Chemical Reactions and Properties Chemical reactions involving oxadiazole compounds can include cyclization, substitution, and other transformations that demonstrate their reactivity and potential for further chemical manipulation. These reactions are foundational for the exploration and modification of their chemical properties for various applications (Reddy et al., 1986).

Physical Properties Analysis The physical properties of such compounds, including their crystalline structure, melting points, and solubility, are crucial for their application in different fields. These properties are often determined through experimental studies and contribute to the understanding of the compound's stability and behavior under different conditions.

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with other molecules, are central to the compound's functionality and potential use. Studies on related compounds often focus on their biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which are directly influenced by their chemical structures and properties (Gangapuram & Redda, 2009).

properties

IUPAC Name

2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-2-12-23(19(24)15-10-6-7-11-16(15)20)13-17-21-18(22-25-17)14-8-4-3-5-9-14/h2-11H,1,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDONEGJAEZZVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(prop-2-en-1-yl)benzamide

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